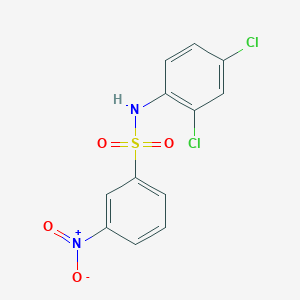![molecular formula C9H16N2 B14608393 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine CAS No. 57516-77-5](/img/structure/B14608393.png)
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene. This compound has a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a versatile compound with significant applications in organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully saturated compounds .
科学研究应用
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including acylation and alkylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets. The compound can act as a base, facilitating various chemical reactions by deprotonating substrates. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic nitrogen-containing compound with similar reactivity.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A structurally related compound with comparable chemical properties.
Uniqueness
1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. Its ability to act as a strong base and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
57516-77-5 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC 名称 |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h5,10H,1-4,6-8H2 |
InChI 键 |
LRAUXUFJZIWABJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2CCCNC2=CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


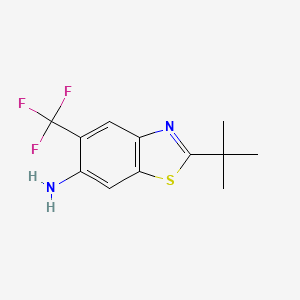
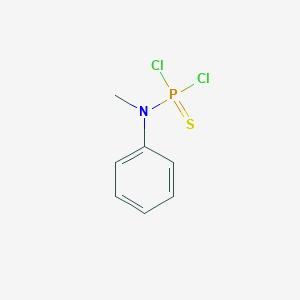
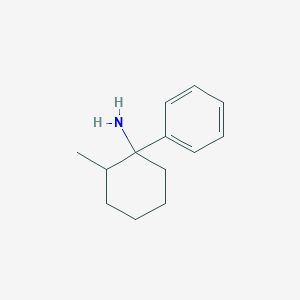
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
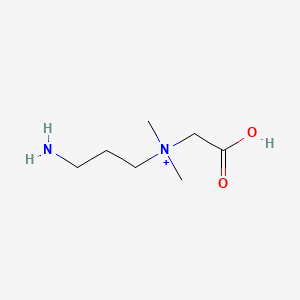
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
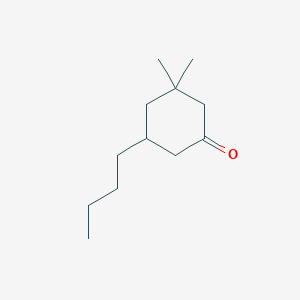
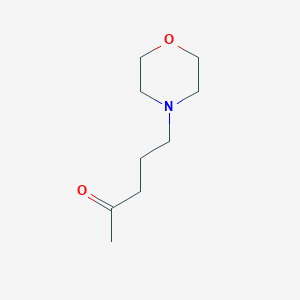
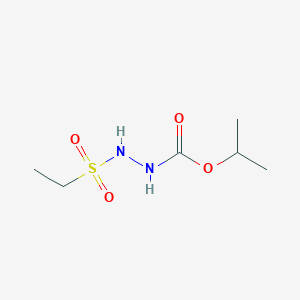
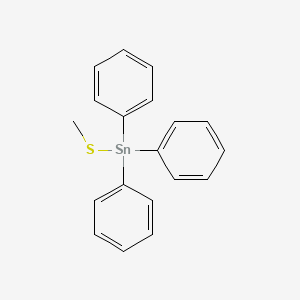
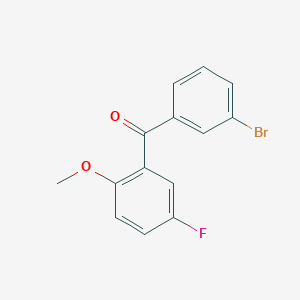
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
